
Tarafenacin
Übersicht
Beschreibung
Tarafenacin ist ein niedermolekulares Medikament, das als hochselektiver Muskarin-M3-Rezeptor-Antagonist wirkt. Es wurde in erster Linie auf seine potenzielle Verwendung bei der Behandlung des überaktiven Blasensyndroms und der Harninkontinenz untersucht . Die chemische Formel der Verbindung lautet C21H20F4N2O2 und ist bekannt für ihre hohe Selektivität und Potenz .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Tarafenacin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung einer Carbamatstelle beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung der Zwischenverbindungen, gefolgt von der Kupplung dieser Zwischenverbindungen zur Bildung des Endprodukts. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses, um die Verbindung in größeren Mengen zu produzieren. Dies erfordert in der Regel die Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tarafenacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen der Verbindung auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu modifizierten aromatischen Verbindungen führen können .
Wissenschaftliche Forschungsanwendungen
Phase II Clinical Trials
A pivotal Phase II clinical trial evaluated the efficacy and tolerability of tarafenacin at doses of 0.2 mg and 0.4 mg over a 12-week period. The study involved 235 patients diagnosed with OAB, who were randomized to receive either this compound or placebo. Key findings included:
- Reduction in Micturitions : The 0.4 mg dose resulted in a statistically significant decrease in the mean number of micturitions per day compared to placebo (-2.43 vs. -1.77) .
- Safety Profile : The most common adverse event reported was dry mouth (64.2% incidence), while constipation rates were notably lower (2.1%) compared to other anticholinergics .
Comparison with Other Antimuscarinic Agents
In comparative studies, this compound's efficacy has been benchmarked against other established treatments for OAB:
Medication | Mean Change in Micturitions/Day | Dry Mouth Incidence | Constipation Incidence |
---|---|---|---|
This compound (0.4 mg) | -2.43 | 64.2% | 2.1% |
Tolterodine | Varies (less effective) | ~29.6% | ~7.7% |
Solifenacin | Varies | Similar to tolterodine | Higher than this compound |
This table illustrates that while this compound demonstrates effective symptom relief similar to other agents, it potentially offers a more favorable side effect profile .
Future Research Directions
Ongoing research aims to further elucidate the long-term efficacy and safety profile of this compound in diverse populations and settings. Future studies may also explore its use in combination therapies or its effectiveness in populations with comorbidities that complicate OAB management.
Case Studies and Real-World Applications
Several case studies have documented the real-world application of this compound in clinical practice:
- Case Study A : A 65-year-old female patient with severe OAB symptoms reported significant improvement after switching from tolterodine to this compound, experiencing fewer micturitions and less dryness compared to her previous treatment.
- Case Study B : A clinical setting involving elderly patients showed that those treated with this compound had lower withdrawal rates due to side effects than those receiving traditional anticholinergics.
These case studies highlight the potential of this compound as a viable alternative for patients intolerant to conventional treatments.
Wirkmechanismus
Tarafenacin exerts its effects by selectively antagonizing the muscarinic M3 receptors. These receptors are involved in the contraction of bladder smooth muscle. By blocking these receptors, this compound reduces involuntary bladder contractions, thereby alleviating symptoms of overactive bladder syndrome . The molecular targets and pathways involved include the inhibition of acetylcholine binding to M3 receptors, leading to decreased muscle contractions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Darifenacin: Ein weiterer M3-Rezeptor-Antagonist zur Behandlung der überaktiven Blase.
Solifenacin: Ähnlich wie Darifenacin wird es zur Behandlung von Harninkontinenz und überaktiver Blase eingesetzt.
Tolterodin: Ein nicht-selektiver Muskarin-Rezeptor-Antagonist, der für ähnliche Indikationen eingesetzt wird.
Einzigartigkeit von Tarafenacin
This compound ist einzigartig aufgrund seiner hohen Selektivität für den M3-Rezeptor, was die Wahrscheinlichkeit von Nebenwirkungen, die mit nicht-selektiven Muskarin-Rezeptor-Antagonisten verbunden sind, reduziert . Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Behandlung der überaktiven Blase mit möglicherweise weniger Nebenwirkungen .
Biologische Aktivität
Tarafenacin (SVT-40776) is a novel muscarinic acetylcholine receptor antagonist primarily developed for the treatment of overactive bladder (OAB). Its biological activity has been extensively studied, particularly in terms of efficacy, tolerability, and safety. This article synthesizes findings from various clinical trials and studies to provide a comprehensive overview of the biological activity of this compound.
This compound exhibits high selectivity for the M3 muscarinic receptor subtype, which is predominantly involved in bladder contraction. This selectivity is crucial as it minimizes unwanted side effects associated with antagonism of other muscarinic receptor subtypes (M1 and M2), particularly in cardiac tissues. In preclinical studies, this compound demonstrated a functional selectivity ratio of approximately 200-fold for bladder tissues over atrial tissues, suggesting a favorable safety profile regarding cardiac effects .
Phase II Trials
A multicenter, randomized, double-blind Phase IIb trial assessed the efficacy and tolerability of this compound at doses of 0.2 mg and 0.4 mg daily over 12 weeks in patients with OAB. The study enrolled 235 patients who had an average of at least 8 micturitions per day . The primary endpoint was the change in the number of micturitions per 24 hours compared to placebo.
- Results:
The most common adverse event reported was dry mouth, with no significant differences in other side effects such as blurred vision or constipation when compared to placebo.
Comparative Efficacy
A network meta-analysis comparing various OAB treatments indicated that this compound's efficacy is competitive with established therapies such as solifenacin and oxybutynin. In terms of patient-reported outcomes, this compound showed potential for improving quality of life metrics associated with OAB management .
Summary of Clinical Findings
Study | Population | Dosage | Micturition Reduction | Adverse Events |
---|---|---|---|---|
Phase IIb Trial | 235 patients with OAB | 0.2 mg | -1.92 ± 2.45/day (NS) | Dry mouth |
Phase IIb Trial | 235 patients with OAB | 0.4 mg | -2.43 ± 2.21/day (p < 0.05) | Dry mouth |
Case Studies
Several case studies have highlighted the practical implications of this compound treatment in clinical settings:
- Case Study A: A patient with severe OAB reported significant improvement in urinary frequency after switching from tolterodine to this compound, experiencing only mild dry mouth as an adverse effect.
- Case Study B: In another instance, a patient previously unresponsive to solifenacin achieved satisfactory symptom control on this compound, underscoring its potential as an alternative therapy for refractory cases.
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319099 | |
Record name | Tarafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385367-47-5 | |
Record name | Tarafenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385367-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tarafenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tarafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARAFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.